molecular formula C17H22N4O3S B2724406 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide CAS No. 364624-04-4

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide

Cat. No. B2724406
CAS RN: 364624-04-4
M. Wt: 362.45
InChI Key: RADJQSTYBTYUFT-UHFFFAOYSA-N
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Description

“N-{4-[(4-Methyl-2-pyrimidinyl) sulfamoyl]phenyl}hexanamide” is a chemical compound with the molecular formula C17H22N4O3S . It has an average mass of 362.447 Da and a monoisotopic mass of 362.141266 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . Another series of N-(4-(N′-substituted sulfamoyl)phenyl)myrtenamides containing a heterocycle were designed and synthesized by a multiple-step procedure using α-pinene as the starting material .


Molecular Structure Analysis

The molecular structure of “N-{4-[(4-Methyl-2-pyrimidinyl) sulfamoyl]phenyl}hexanamide” consists of 17 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide:

Antimicrobial Activity

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide: has shown significant antimicrobial properties. It can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics to combat resistant bacterial infections .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting specific enzymes and pathways involved in the inflammatory response. This property could be harnessed to develop new treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Anticancer Potential

The compound has demonstrated potential anticancer activity by inhibiting the proliferation of cancer cells. It works by interfering with cell signaling pathways that are crucial for cancer cell growth and survival. This makes it a promising candidate for further development as an anticancer agent .

Enzyme Inhibition

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide: has been studied for its ability to inhibit certain enzymes, such as tyrosine kinases. These enzymes play a critical role in various cellular processes, including cell division and metabolism. Inhibiting these enzymes can help in the treatment of diseases like cancer and diabetes .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. It has shown activity against certain viruses by inhibiting viral replication. This could lead to the development of new antiviral drugs, especially for viruses that currently have limited treatment options .

Neuroprotective Effects

Research has indicated that N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antioxidant Properties

The compound has been found to exhibit antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This can be beneficial in preventing or managing conditions related to oxidative damage, such as cardiovascular diseases and aging .

Antifungal Activity

In addition to its antibacterial and antiviral properties, N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide has also shown antifungal activity. It can inhibit the growth of various fungal species, making it a potential candidate for developing antifungal medications .

properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-3-4-5-6-16(22)20-14-7-9-15(10-8-14)25(23,24)21-17-18-12-11-13(2)19-17/h7-12H,3-6H2,1-2H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJQSTYBTYUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813937
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide

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